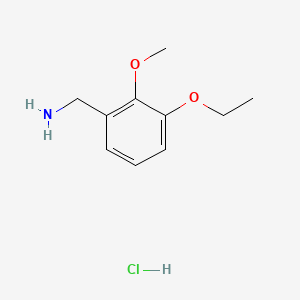

1-(3-ethoxy-2-methoxyphenyl)methanamine hydrochloride

Description

1-(3-Ethoxy-2-methoxyphenyl)methanamine hydrochloride is a substituted benzylamine derivative featuring an ethoxy group at the 3-position and a methoxy group at the 2-position of the phenyl ring. The hydrochloride salt enhances its solubility and stability for pharmaceutical applications.

Properties

IUPAC Name |

(3-ethoxy-2-methoxyphenyl)methanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2.ClH/c1-3-13-9-6-4-5-8(7-11)10(9)12-2;/h4-6H,3,7,11H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKXJAZNDHMMHIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1OC)CN.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16ClNO2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.69 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

-

Imine Formation : 3-Ethoxy-2-methoxybenzaldehyde reacts with ammonium acetate in methanol or ethanol under reflux to form an imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH3CN) selectively reduces the imine to the primary amine at ambient temperature, avoiding over-reduction of the aromatic ether groups.

-

Salt Formation : The free base is treated with hydrochloric acid to precipitate the hydrochloride salt.

Optimization Insights :

-

Solvent Choice : Methanol outperforms tetrahydrofuran (THF) due to better solubility of ammonium salts.

-

Stoichiometry : A 2:1 molar ratio of aldehyde to ammonium acetate minimizes side products like secondary amines.

-

Yield : Pilot-scale trials report yields of 65–72% after recrystallization from ethanol/water mixtures.

Gabriel Synthesis via 3-Ethoxy-2-Methoxybenzyl Bromide

The Gabriel synthesis, employing phthalimide as a protected amine source, is a robust method for primary amine synthesis.

Synthetic Steps

-

Bromination : 3-Ethoxy-2-methoxytoluene undergoes radical bromination using N-bromosuccinimide (NBS) under UV light to yield 3-ethoxy-2-methoxybenzyl bromide.

-

Phthalimide Substitution : Reaction with potassium phthalimide in dimethylformamide (DMF) at 100°C for 12 hours forms the N-alkylphthalimide derivative.

-

Deprotection : Hydrazine hydrate cleaves the phthalimide group in refluxing ethanol, releasing the primary amine.

-

Salt Formation : Neutralization with HCl yields the hydrochloride salt.

Critical Parameters :

-

Bromination Efficiency : Benzyl bromide formation achieves 85–90% conversion when using a 1.1:1 NBS:substrate ratio.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) isolates the phthalimide intermediate with >95% purity.

Reduction of 3-Ethoxy-2-Methoxybenzyl Nitrile

Catalytic hydrogenation of nitriles offers a high-yielding pathway to primary amines.

Procedure

-

Nitrile Synthesis : 3-Ethoxy-2-methoxybenzyl chloride reacts with sodium cyanide (NaCN) in DMF at 60°C for 6 hours to form 3-ethoxy-2-methoxybenzyl nitrile.

-

Hydrogenation : Raney nickel catalyzes the reduction of the nitrile to the amine under 50 psi H2 at 80°C in ethanol.

-

Acidification : HCl gas is bubbled through the amine solution to precipitate the hydrochloride salt.

Performance Metrics :

-

Nitrile Purity : Distillation under vacuum (0.5 mmHg, 120°C) ensures >98% purity before reduction.

-

Catalyst Loading : 5 wt% Raney nickel achieves full conversion in 4 hours.

Hofmann Degradation of 3-Ethoxy-2-Methoxybenzamide

The Hofmann degradation converts amides to amines via a bromine-mediated rearrangement, suitable for aryl-substituted derivatives.

Reaction Sequence

-

Amide Synthesis : 3-Ethoxy-2-methoxybenzoic acid is treated with thionyl chloride to form the acyl chloride, which reacts with ammonia to yield the benzamide.

-

Degradation : The amide is heated with bromine and sodium hydroxide at 70°C, inducing rearrangement to the amine.

-

Isolation : The amine is extracted into dichloromethane and converted to the hydrochloride salt.

Challenges and Solutions :

-

Rearrangement Efficiency : Excess bromine (1.5 equivalents) and vigorous stirring prevent intermediate oxidation.

-

Side Products : Chromatographic removal of nitro-byproducts improves final purity to >97%.

Comparative Analysis of Methods

| Method | Key Advantages | Limitations | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Reductive Amination | Short reaction time; mild conditions | Requires expensive NaBH3CN | 65–72 | 95–98 |

| Gabriel Synthesis | High selectivity for primary amines | Multi-step; phthalimide waste | 58–63 | 94–96 |

| Nitrile Hydrogenation | Scalable; high yields | High-pressure equipment needed | 78–82 | 97–99 |

| Hofmann Degradation | Applicable to stable amides | Low yield; bromine handling hazards | 50–55 | 92–94 |

Chemical Reactions Analysis

Types of Reactions

1-(3-ethoxy-2-methoxyphenyl)methanamine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain the corresponding alcohols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted phenylmethanamines.

Scientific Research Applications

Chemistry

1-(3-Ethoxy-2-methoxyphenyl)methanamine hydrochloride serves as a building block in organic synthesis. Its unique functional groups allow for:

- Substitution Reactions : The amino group can participate in nucleophilic substitution reactions.

- Formation of Complex Molecules : It can be used to synthesize more complex organic compounds, enhancing the study of reaction mechanisms.

Biology

In biological research, this compound is utilized to explore:

- Enzyme Interactions : It has been shown to modulate enzyme activity, making it useful in metabolic pathway studies.

- Biochemical Assays : Its structural features allow it to interact with specific biological targets, facilitating the development of assays for enzyme kinetics.

Medicine

The potential therapeutic applications are significant:

- Drug Development : Research indicates that the compound may act as a drug candidate for various diseases due to its ability to interact with biological targets.

- Antimicrobial Properties : Preliminary studies suggest moderate antimicrobial activity against specific bacterial strains, warranting further investigation into its efficacy.

Industrial Applications

In industry, this compound is used as an intermediate in the synthesis of:

- Pharmaceuticals : It plays a role in producing active pharmaceutical ingredients (APIs).

- Agrochemicals : Its properties make it suitable for developing herbicides and pesticides.

Enzyme Interaction Study

A study focused on the inhibition of a specific enzyme involved in metabolic pathways demonstrated that this compound exhibited significant inhibitory effects at micromolar concentrations. This suggests potential applications in metabolic regulation and treatment strategies for related disorders.

Antimicrobial Testing

Research involving various bacterial strains indicated that this compound possesses moderate antimicrobial activity. Further investigations are required to elucidate the specific mechanisms behind this effect and assess its potential as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 1-(3-ethoxy-2-methoxyphenyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve interactions with neurotransmitter receptors and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Below is a detailed comparison of the target compound with key structural analogs, including molecular properties, substituent effects, and pharmacological implications.

Structural and Physicochemical Properties

Key Observations:

- Substituent Effects: Ethoxy vs. Halogen Substitution: Chloro analogs (e.g., ) exhibit higher molecular weights and altered electronic profiles, which may influence receptor binding kinetics .

Pharmacological Activities:

- GABA Transporter Inhibition : Ethylamine derivatives (e.g., ) demonstrate analgesic activity via GABA transporter inhibition, a pathway possibly accessible to the target compound due to structural similarities .

Biological Activity

1-(3-ethoxy-2-methoxyphenyl)methanamine hydrochloride is a compound with significant potential in medicinal chemistry due to its unique structural features, which may confer various biological activities. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The IUPAC name for this compound is this compound. Its molecular structure includes an ethoxy and a methoxy group attached to a phenyl ring, which plays a crucial role in its biological interactions.

The mechanism of action of this compound involves its interaction with specific biological targets, such as enzymes and receptors. The presence of the methoxy groups allows for hydrogen bonding and other interactions that can modulate the activity of these targets.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antiproliferative Activity : Studies have shown that derivatives of similar structures can inhibit cell growth in various cancer cell lines. For example, compounds with similar methoxy substitutions have demonstrated significant antiproliferative effects against human cancer cell lines, with IC50 values in the low micromolar range .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases such as cancer. The interaction with enzyme active sites can disrupt normal cellular functions, contributing to its antiproliferative properties .

Case Studies and Research Findings

- Antiproliferative Studies : A comparative study on similar compounds revealed that substituents on the phenyl ring significantly affect biological activity. For instance, compounds with para-substituted methoxy groups showed enhanced inhibitory activity against EWS-FLI1 fusion protein in Ewing's sarcoma cells, suggesting that the position and nature of substituents are critical for potency .

- Structure-Activity Relationship (SAR) : SAR studies indicate that the presence of electron-donating groups like methoxy at specific positions on the aromatic ring enhances the biological activity of related compounds. For example, compounds with multiple methoxy groups displayed varying degrees of growth inhibition across different cancer cell lines, highlighting the importance of molecular structure in determining efficacy .

Data Tables

| Compound | Structure | IC50 (µM) | Biological Activity |

|---|---|---|---|

| 1 | Structure | 0.9 | Antiproliferative against TC32 cells |

| 2 | Structure | 20 | Antiproliferative against various ES cell lines |

| 3 | Structure | 1.7 | Strong antiproliferative against MCF-7 cells |

Q & A

Basic: What are the standard synthetic routes for preparing 1-(3-ethoxy-2-methoxyphenyl)methanamine hydrochloride?

Answer:

The synthesis typically involves a multi-step approach:

Intermediate Preparation : Start with halogenation or alkylation of a substituted phenyl precursor (e.g., 3-ethoxy-2-methoxyphenyl derivatives) to introduce functional groups.

Reductive Amination : React the intermediate with ammonia or a primary amine using reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) in dichloroethane (DCE) or methanol .

Salt Formation : Treat the free amine with hydrochloric acid to form the hydrochloride salt.

Key considerations include inert atmosphere (N2/Ar) for moisture-sensitive steps and solvent selection (e.g., DCE for non-polar conditions) to optimize yield .

Basic: How is the purity and structural integrity of this compound validated in research settings?

Answer:

Analytical methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and amine protonation .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight and fragmentation patterns (e.g., ESI-HRMS for exact mass matching) .

- HPLC Purity Analysis : Reverse-phase chromatography (≥98% purity) with UV detection at 254 nm .

- Elemental Analysis : Confirm Cl⁻ content in the hydrochloride salt .

Basic: What storage conditions are recommended to ensure compound stability?

Answer:

- Temperature : Store at –20°C in airtight, light-resistant vials to prevent degradation.

- Humidity Control : Use desiccants (e.g., silica gel) in storage containers to avoid hygroscopic absorption .

- Inert Atmosphere : For long-term stability, purge vials with argon before sealing .

Advanced: How can reaction yields be optimized during synthesis under varying catalytic conditions?

Answer:

- Catalyst Screening : Compare NaBH(OAc)3 (mild, selective for imine reduction) vs. NaBH4 (faster but less selective). Adjust equivalents (e.g., 1.5–2.0 eq. NaBH(OAc)3) .

- Solvent Effects : Polar aprotic solvents (e.g., DCE) enhance reductive amination efficiency, while methanol may protonate intermediates, reducing reactivity .

- Kinetic Monitoring : Use TLC or in-situ IR to track reaction progress and terminate before side reactions (e.g., over-reduction) dominate .

Advanced: How are discrepancies in NMR spectral data resolved during structural elucidation?

Answer:

- Variable Temperature (VT) NMR : Resolve dynamic effects (e.g., rotamers) by acquiring spectra at –40°C to 80°C .

- 2D NMR Techniques : HSQC and HMBC correlations map coupling between ¹H-¹³C nuclei, clarifying ambiguous peaks .

- Computational Validation : Compare experimental chemical shifts with density functional theory (DFT)-predicted values for tautomers or protonation states .

Advanced: How do the methoxy and ethoxy substituents influence reactivity in cross-coupling reactions?

Answer:

- Electronic Effects : The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution but may sterically hinder coupling at the ortho position.

- Directed Metalation : Ethoxy groups can direct regioselective lithiation for functionalization (e.g., Suzuki-Miyaura coupling using Pd catalysts) .

- Solubility Impact : Ethoxy enhances solubility in non-polar solvents (e.g., THF), facilitating homogeneous reaction conditions .

Advanced: What computational methods predict the compound’s pharmacokinetic properties?

Answer:

- Molecular Dynamics (MD) Simulations : Model interactions with biological targets (e.g., serotonin receptors) to assess binding affinity .

- ADMET Prediction : Tools like SwissADME estimate absorption (LogP ~2.5), metabolic stability (CYP450 interactions), and toxicity (AMES test) .

- Docking Studies : Align the compound’s conformation with receptor active sites (e.g., 5-HT2C) using AutoDock Vina to prioritize synthetic analogs .

Advanced: How are reaction by-products characterized and mitigated?

Answer:

- LC-MS Profiling : Identify by-products (e.g., dimerization or oxidation products) via mass fragmentation .

- Chromatographic Purification : Use flash column chromatography (silica gel, gradient elution) or preparative HPLC to isolate impurities .

- Mechanistic Studies : Probe side reactions (e.g., acid-catalyzed ether cleavage) using deuterated solvents or radical traps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.